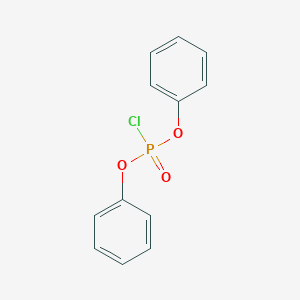
1,1,1-Trifluoro-4-imino-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-imino-2-pentanone, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TFP is a versatile reagent that can be used in a variety of chemical reactions, making it an important tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-imino-2-pentanone is not well understood, but it is believed to function as a nucleophile in a variety of chemical reactions. 1,1,1-Trifluoro-4-imino-2-pentanone is known to react with a variety of electrophiles, including aldehydes, ketones, and imines, making it a valuable tool in many different types of organic synthesis.
Biochemical and Physiological Effects:
1,1,1-Trifluoro-4-imino-2-pentanone has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be a relatively safe compound. There is some evidence to suggest that 1,1,1-Trifluoro-4-imino-2-pentanone may have mild irritant properties, but these effects are generally limited to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1,1,1-Trifluoro-4-imino-2-pentanone is its versatility as a reagent. 1,1,1-Trifluoro-4-imino-2-pentanone can be used in a variety of chemical reactions, making it a valuable tool for researchers in many different fields. However, 1,1,1-Trifluoro-4-imino-2-pentanone can be difficult to handle due to its reactivity, and care must be taken to avoid exposure to skin and eyes.
Orientations Futures
There are many potential future directions for research involving 1,1,1-Trifluoro-4-imino-2-pentanone. One area of interest is in the development of new synthetic methods using 1,1,1-Trifluoro-4-imino-2-pentanone as a reagent. There is also significant potential for the use of 1,1,1-Trifluoro-4-imino-2-pentanone in the development of new drugs, particularly those targeting the central nervous system. Finally, 1,1,1-Trifluoro-4-imino-2-pentanone may have applications in the development of new materials, particularly those with unique electronic or optical properties.
In conclusion, 1,1,1-Trifluoro-4-imino-2-pentanone is a versatile reagent that has a wide range of applications in scientific research. Despite its potential as a valuable tool, care must be taken when handling 1,1,1-Trifluoro-4-imino-2-pentanone due to its reactivity. Future research involving 1,1,1-Trifluoro-4-imino-2-pentanone is likely to focus on the development of new synthetic methods, the discovery of new drugs, and the exploration of new materials with unique properties.
Méthodes De Synthèse
1,1,1-Trifluoro-4-imino-2-pentanone can be synthesized using a variety of methods, but the most common approach is through the reaction of trifluoroacetic anhydride with a primary amine. This reaction produces 1,1,1-Trifluoro-4-imino-2-pentanone as a white solid, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-imino-2-pentanone has a wide range of applications in scientific research, including in the fields of organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 1,1,1-Trifluoro-4-imino-2-pentanone is commonly used as a reagent for the preparation of a variety of compounds, including amino acids, peptides, and heterocycles. In medicinal chemistry, 1,1,1-Trifluoro-4-imino-2-pentanone has been used in the development of new drugs, particularly those targeting the central nervous system. 1,1,1-Trifluoro-4-imino-2-pentanone has also been used in the preparation of novel materials, such as polymers and nanoparticles.
Propriétés
Numéro CAS |
125288-26-8 |
|---|---|
Nom du produit |
1,1,1-Trifluoro-4-imino-2-pentanone |
Formule moléculaire |
C5H6F3NO |
Poids moléculaire |
153.1 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-iminopentan-2-one |
InChI |
InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h9H,2H2,1H3 |
Clé InChI |
VNCWLZXEDCCEBO-UHFFFAOYSA-N |
SMILES |
CC(=N)CC(=O)C(F)(F)F |
SMILES canonique |
CC(=N)CC(=O)C(F)(F)F |
Synonymes |
2-Pentanone, 1,1,1-trifluoro-4-imino- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
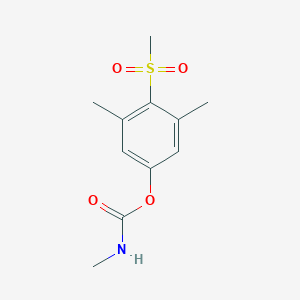

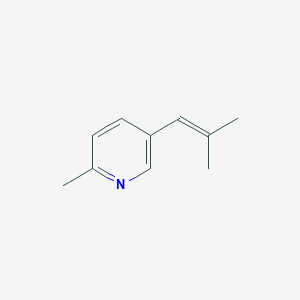

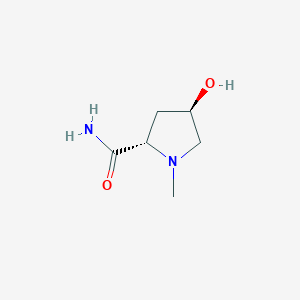
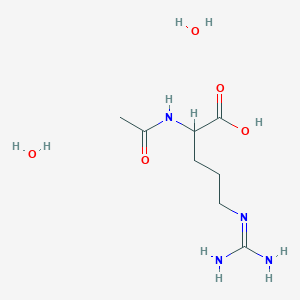

![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)

